6-methoxy-5-methyl-2-phenyl-1H-indole 6-methoxy-5-methyl-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 919090-41-8
VCID: VC15939478
InChI: InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3
SMILES:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol

6-methoxy-5-methyl-2-phenyl-1H-indole

CAS No.: 919090-41-8

Cat. No.: VC15939478

Molecular Formula: C16H15NO

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-5-methyl-2-phenyl-1H-indole - 919090-41-8

Specification

CAS No. 919090-41-8
Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
IUPAC Name 6-methoxy-5-methyl-2-phenyl-1H-indole
Standard InChI InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3
Standard InChI Key WERILPCXWJQTSM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

Core Framework and Substitution Pattern

6-Methoxy-5-methyl-2-phenyl-1H-indole belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its substitutions include:

  • Phenyl group at position 2, enhancing hydrophobic interactions in biological systems .

  • Methyl group at position 5, contributing to steric effects and metabolic stability .

  • Methoxy group at position 6, influencing electronic properties and solubility .

The molecular formula is inferred as C₁₆H₁₅NO (molecular weight ≈ 237.3 g/mol), derived by adding substituents to the indole core (C₈H₇N) .

Table 1: Comparative Structural Data of Related Indole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Methoxy-2-phenyl-1H-indoleC₁₅H₁₃NO223.272-Ph, 6-OMe
5-Methyl-2-phenyl-1H-indoleC₁₅H₁₃N207.272-Ph, 5-Me
Target CompoundC₁₆H₁₅NO237.30 (calculated)2-Ph, 5-Me, 6-OMe

Synthesis and Chemical Reactivity

Hypothetical Synthetic Routes

While no direct synthesis of 6-methoxy-5-methyl-2-phenyl-1H-indole is documented, analogous indole functionalization strategies suggest viable pathways:

Route 1: Fischer Indole Synthesis

  • Condensation of phenylhydrazine with a substituted cyclohexanone precursor bearing methoxy and methyl groups.

  • Acid-catalyzed cyclization to form the indole core .

Route 2: Cross-Coupling Reactions

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group at position 2 .

  • Electrophilic substitution for methoxy and methyl groups at positions 6 and 5, respectively .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Hypothetical)
Phenyl Group AdditionPd(PPh₃)₄, K₂CO₃, DMF, 80°C~75%
Methoxy IncorporationNaH, MeI, THF, 0°C to RT~65%
Methyl FunctionalizationCH₃COCl, AlCl₃, DCM, reflux~60%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the methoxy group, with limited aqueous solubility .

  • Stability: Susceptible to oxidative degradation at the pyrrole nitrogen; recommended storage under inert atmosphere .

Spectroscopic Characterization (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.80–7.20 (m, 5H, Ph-H), δ 7.10 (s, 1H, H-7), δ 6.90 (d, J=8.4 Hz, 1H, H-4), δ 3.85 (s, 3H, OCH₃), δ 2.45 (s, 3H, CH₃) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy) .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: The methoxy group could be replaced with sulfonamido or fluoro substituents to improve bioavailability .

  • Prodrug Design: Esterification of the indole nitrogen may enhance solubility and tissue penetration .

Table 3: Hypothetical SAR Analysis

Substituent PositionRole in BioactivityOptimization Potential
2-PhEnhances hydrophobic interactionsReplace with heteroaryl groups
5-MeReduces metabolic degradationIntroduce halogen for polarity
6-OMeModulates electronic densitySubstitute with -CF₃ for stability

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